Cdr3.lin(82-89)

Description

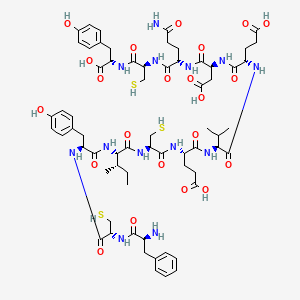

CDR3.AME(82-89) is a synthetic aromatically modified exocyclic (AME) peptide analog derived from the complementarity-determining region 3 (CDR3, residues 82–89) of the human CD4 domain 1. This peptide has demonstrated significant antiviral properties, particularly against human immunodeficiency virus type 1 (HIV-1). Its mechanism of action involves inhibiting nuclear factor-kappaB (NF-κB) translocation, suppressing HIV-1 promoter activity, and reducing viral transcription and replication without preventing viral entry into host cells .

Properties

CAS No. |

187826-37-5 |

|---|---|

Molecular Formula |

C66H91N13O22S3 |

Molecular Weight |

1514.7 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C66H91N13O22S3/c1-5-33(4)54(79-60(94)43(26-35-11-15-37(80)16-12-35)72-62(96)46(29-102)75-55(89)39(67)25-34-9-7-6-8-10-34)65(99)77-48(31-104)61(95)70-42(21-24-51(85)86)58(92)78-53(32(2)3)64(98)71-41(20-23-50(83)84)56(90)73-44(28-52(87)88)59(93)69-40(19-22-49(68)82)57(91)76-47(30-103)63(97)74-45(66(100)101)27-36-13-17-38(81)18-14-36/h6-18,32-33,39-48,53-54,80-81,102-104H,5,19-31,67H2,1-4H3,(H2,68,82)(H,69,93)(H,70,95)(H,71,98)(H,72,96)(H,73,90)(H,74,97)(H,75,89)(H,76,91)(H,77,99)(H,78,92)(H,79,94)(H,83,84)(H,85,86)(H,87,88)(H,100,101)/t33-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,53-,54-/m0/s1 |

InChI Key |

PRAZENSHZWQRLN-XVBGTMCGSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC3=CC=CC=C3)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CS)NC(=O)C(CC3=CC=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cdr3.lin(82-89) typically involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final peptide .

Industrial Production Methods

Industrial production of Cdr3.lin(82-89) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Purification methods, such as high-performance liquid chromatography (HPLC), are employed to isolate the desired peptide from impurities .

Chemical Reactions Analysis

Types of Reactions

Cdr3.lin(82-89) can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the peptide’s structure and properties, potentially enhancing its biological activity or stability .

Common Reagents and Conditions

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or iodine (I2) can be used to introduce disulfide bonds between cysteine residues, stabilizing the peptide’s structure.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can break disulfide bonds, altering the peptide’s conformation.

Major Products Formed

The major products formed from these reactions depend on the specific modifications introduced. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield monomeric peptides with free thiol groups .

Scientific Research Applications

Cdr3.lin(82-89) has a wide range of scientific research applications, particularly in the fields of immunology, medicine, and biotechnology. Some key applications include:

Immunotherapy: Cdr3.lin(82-89) can be used to modulate immune responses by interacting with CD4 molecules on T cells.

Vaccine Development: The peptide’s ability to mimic natural CDR3 regions allows it to be used in vaccine design, enhancing the immune system’s ability to recognize and respond to specific antigens.

Mechanism of Action

Cdr3.lin(82-89) exerts its effects by binding to CD4 molecules on the surface of T cells. This interaction can block the binding of natural ligands, such as MHC class II molecules, thereby modulating T cell activation and immune responses. The peptide’s mechanism of action involves forming heteromeric complexes with CD4, which can inhibit downstream signaling pathways and reduce the production of cytokines like interleukin-2 (IL-2) .

Comparison with Similar Compounds

Key Characteristics :

- Structure : Synthetic peptide analog of the CD4 CDR3 region.

- Mechanism : Blocks NF-κB nuclear translocation and HIV-1 transcription.

- Efficacy : Maintains surface CD4 expression in infected cells and reduces spliced HIV-1 mRNA levels by 72 hours post-infection.

- Target : HIV-1 long terminal repeat (LTR) promoter activity.

Comparison with Similar Compounds

While the provided evidence lacks direct structural analogs of CDR3.AME(82-89), the compound’s mechanism can be contextualized against broader classes of antiviral agents and peptides. Below is a comparative analysis based on functional and mechanistic parallels.

HIV-1 Entry Inhibitors

- Example: Enfuvirtide (T-20) Mechanism: Binds gp41 to prevent viral fusion with host cells. CDR3.AME(82-89) allows viral entry but suppresses subsequent replication .

NF-κB Pathway Inhibitors

Small-Molecule Transcriptional Inhibitors

- Example: Flavopiridol Mechanism: Inhibits cyclin-dependent kinase 9 (CDK9), disrupting HIV-1 Tat-mediated transcription.

Other CDR-Derived Peptides

- Example: CD4-mimetic peptides (e.g., CD4M33) Mechanism: Bind HIV-1 gp120 to block viral entry.

Data Tables

Table 1: Functional Comparison of CDR3.AME(82-89) and Select Antiviral Agents

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.